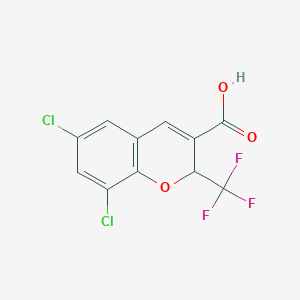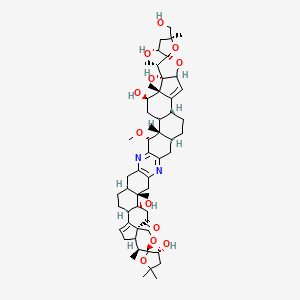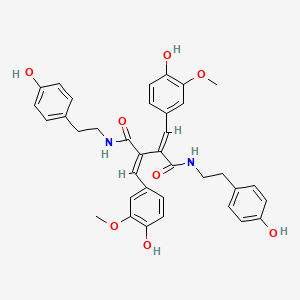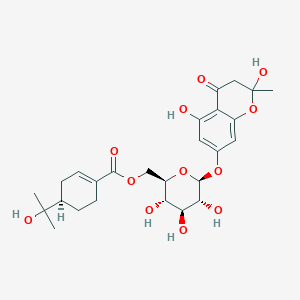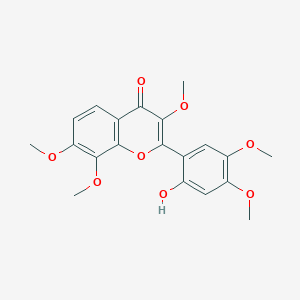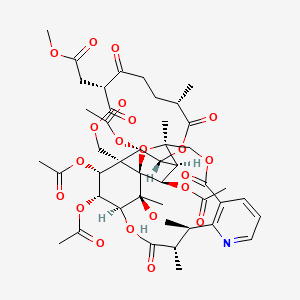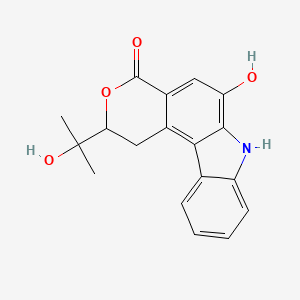
Dinochrome A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinochrome A is a carotenoid that is 6,7'-didehydro-5,5',6,8-tetrahydro-5,8-epoxy-beta,beta-carotene substituted by acetyloxy group at position 3' and hydroxy groups at positions 3 and 5' respectively. Isolated from the fresh water red tide Peridinium bipes, it has been found to inhibit proliferation of human malignant tumor cells, such as GOTO, OST and HeLa cells. It has a role as a metabolite and an antineoplastic agent. It is a carotenoid, an acetate ester, a cyclic ether, a secondary alcohol, a tertiary alcohol and a member of allenes.
Scientific Research Applications
Anti-Carcinogenic Properties
Dinochrome A, isolated from the freshwater red tide Peridinium bipes, has shown potential anti-carcinogenic properties. It was found to inhibit the proliferation of human malignant tumor cells such as GOTO, OST, and HeLa cells, suggesting its utility in cancer research and treatment. The compound inhibits 12-O-tetradecanoyl phorbol 13-acetate (TPA)-stimulated incorporation of (32)P into the phospholipids of HeLa cells, indicating its effectiveness against specific cancer pathways (Maoka, Tsushima, & Nishino, 2002).
Dinoflagellate Diversity and Bioactive Compounds
Dinoflagellates, the group of eukaryotes from which Dinochrome A is derived, are known for their unique morphological and genetic features. Their significant genetic diversity, despite morphological uniformity, is intriguing. Some species, like Amphidinium carterae, have been studied for polyketide production, a class of secondary metabolites with various biological activities. Dinochrome A's derivation from such organisms hints at its potential in the discovery of new bioactive compounds for medical and biotechnological applications (Murray et al., 2012).
Nutritional Physiology of Dinoflagellates
The nutritional physiology of dinoflagellates, particularly their photosynthetic capabilities and interaction with other marine organisms, is a significant area of research. Studies on dinoflagellates provide insights into the complex nutritional physiology of these organisms, which could have implications for understanding the biological pathways and mechanisms in which Dinochrome A is involved (Qiu, Huang, Liu, & Lin, 2011).
Evolutionary Biology and Molecular Phylogeny
Dinochrome A, originating from dinoflagellates, contributes to the study of evolutionary biology and molecular phylogeny. Understanding the genetic and evolutionary dynamics of dinoflagellates provides context for the development and application of compounds like Dinochrome A. This includes research into their large nuclear genomes, gene duplication events, and the evolution of their mitochondrial and plastid genomes, offering a broader perspective on the evolutionary significance of such compounds (Wisecaver & Hackett, 2011).
Environmental Impact and Biotechnology
Research on dinoflagellates, including studies related to Dinochrome A, has implications in environmental science and biotechnology. Understanding the ecological roles of dinoflagellates and their interactions with other marine organisms can lead to applications in environmental management, such as controlling harmful algal blooms. Additionally, the potential biotechnological applications of Dinochrome A and related compounds in areas like biofuel production and water treatment are significant (Wen et al., 2018).
properties
Product Name |
Dinochrome A |
|---|---|
Molecular Formula |
C42H58O5 |
Molecular Weight |
642.9 g/mol |
IUPAC Name |
[(1S,3R)-4-[(3E,5E,7E,9E,11E,13E,15E)-16-[(2R,6S,7aR)-6-hydroxy-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3,7,12-trimethylheptadeca-1,3,5,7,9,11,13,15-octaenylidene]-3-hydroxy-3,5,5-trimethylcyclohexyl] acetate |
InChI |
InChI=1S/C42H58O5/c1-29(18-14-19-31(3)22-23-37-40(8,9)27-35(46-33(5)43)28-41(37,10)45)16-12-13-17-30(2)20-15-21-32(4)36-24-38-39(6,7)25-34(44)26-42(38,11)47-36/h12-22,24,34-36,44-45H,25-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+/t23?,34-,35-,36+,41+,42+/m0/s1 |
InChI Key |
KXMXJSVCINTGDB-USNMBHGSSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\[C@H]1C=C2[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C |
synonyms |
(3S,5R,6R,3'S,5'R,8'R)-5',8'-epoxy-6,7-didehydro-5,6,5',8'-tetrahydro-beta,beta-carotene-3,5,3'-triol 3-O-acetate dinochrome A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,9S)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1247925.png)
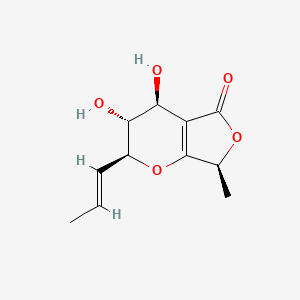
![{2-[2-((R)-4-Hexyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-2-yl)-ethoxy]-phenyl}-acetic acid](/img/structure/B1247928.png)
